molecular formula C12H10ClNO4 B13684082 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13684082
M. Wt: 267.66 g/mol
InChI Key: MQDNOWJHKDFRDX-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-chloro-3-methoxyphenyl group at position 3 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)7-4-3-5-8(17-2)10(7)13/h3-5H,1-2H3,(H,15,16)

InChI Key

MQDNOWJHKDFRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The carboxylic acid group undergoes standard derivatization reactions, particularly acyl chloride formation, which serves as a key intermediate for further transformations.

Acyl Chloride Formation

Reaction with bis(trichloromethyl) carbonate (triphosgene) in organic solvents produces the corresponding acyl chloride.

ReagentSolventCatalystTemperatureYieldSource
Bis(trichloromethyl) carbonateToluene, THF, or chlorobenzeneTriethylamine or pyridine20–150°CHigh
Thionyl chlorideTolueneNone0–50°C>95%

Key Findings :

  • Triphosgene-based methods avoid hazardous gases (e.g., SOCl₂) and enable scalable production .

  • Thionyl chloride reactions require anhydrous conditions, with toluene as the preferred solvent .

Amide and Ester Formation

The acyl chloride intermediate reacts with amines or alcohols to form amides or esters, respectively.

Example : Reaction with 4'-trifluoromethylaniline (TFMA) in toluene yields 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide .

  • Conditions : TFMA and triethylamine added dropwise at 0–4°C, stirred overnight at room temperature.

  • Purity : >99.8% HPLC potency with minimal by-products (e.g., <0.1% isomeric impurities) .

Isoxazole Ring Reactivity

The isoxazole ring participates in electrophilic substitutions and reductions, though substituents influence regioselectivity.

Electrophilic Substitution

The methyl group at position 5 and electron-withdrawing carboxylic acid at position 4 direct electrophiles to the phenyl ring or isoxazole nitrogen.

Halogenation :

  • Chlorination at the phenyl ring is achieved during synthesis (e.g., 2-chloro-3-methoxyphenyl group) .

  • Bromination of analogous isoxazole esters enables Suzuki couplings for aryl functionalization .

Reduction and Ring-Opening

Reduction of the isoxazole ring (e.g., catalytic hydrogenation) is not explicitly documented but is theoretically feasible to yield β-enamine ketones.

Phenyl Ring Modifications

The 2-chloro-3-methoxyphenyl substituent undergoes selective transformations.

Methoxy Group Demethylation

While not directly observed, methoxy groups in similar compounds are demethylated using BBr₃ or HI to yield phenolic derivatives .

Suzuki Coupling

Brominated intermediates (e.g., 4-bromo-5-phenylisoxazole-3-carboxylate) react with boronic acids to install aryl groups .

Example :

SubstrateBoronic AcidProductYieldSource
Bromoisoxazole derivative3-Methoxyphenyl4-(3-Methoxyphenyl)isoxazole75%

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C; reactions are conducted below 130°C for optimal yields .

  • Solvent Effects : Polar aprotic solvents (e.g., toluene, chlorobenzene) enhance reaction rates and purity .

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substituents on the phenyl ring and isoxazole core significantly influence solubility, stability, and bioactivity. Key analogues and their properties are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key References
3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 3-OCH₃ (phenyl); 5-CH₃ (isoxazole) C₁₂H₁₁ClNO₄ 283.67 Not reported Inferred from analogues
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid) 2-Cl (phenyl); 5-CH₃ (isoxazole) C₁₁H₈ClNO₃ 237.64 221–222 (reported for dichloro analogue)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Cl₂ (phenyl); 5-CH₃ (isoxazole) C₁₁H₇Cl₂NO₃ 272.08 221–222
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-F (phenyl); 5-CH₃ (isoxazole) C₁₁H₇ClFNO₃ 255.63 233–235
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-F (phenyl); 5-CH₃ (isoxazole) C₁₁H₈FNO₃ 221.18 Not reported

Key Observations :

  • Electron-withdrawing groups (Cl, F) enhance thermal stability, as seen in higher melting points for dichloro and chloro-fluoro derivatives .
  • Methoxy groups (e.g., 3-OCH₃) may improve solubility in polar solvents but reduce crystallinity compared to halogenated analogues.

Key Observations :

  • HBTU/EDC-mediated couplings are widely used for amide formation, with yields influenced by steric hindrance from substituents (e.g., lower yields for bulky groups) .
  • Dichloro derivatives exhibit higher yields due to enhanced reactivity of the carboxylic acid intermediate .

Key Observations :

  • Halogenated phenyl rings enhance anticancer and antiviral potency, likely due to improved target binding .
  • Fluorine substitution at the para position favors antioxidant activity, possibly via electronic effects on radical stabilization .

Q & A

Q. What are the established synthetic routes for 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

The compound is synthesized via multi-step reactions. A common method involves:

Condensation : Reacting substituted benzaldehyde derivatives (e.g., o-chlorobenzaldehyde) with hydroxylamine hydrochloride to form an oxime intermediate.

Cyclization : The oxime undergoes cyclization with ethyl acetoacetate in acidic conditions to form the isoxazole ring.

Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative .

  • Key reagents : Thionyl chloride (for carboxyl activation), N,N-dimethylformamide (DMF) as a catalyst, and hydroxylamine .
  • Purity control : Recrystallization or flash chromatography is used to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., chlorine, methoxy groups) on the phenyl and isoxazole rings .
  • LC-MS : To verify molecular weight (C12_{12}H9_{9}ClNO4_{4}) and detect impurities .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) .

Q. What are the solubility properties of this compound?

  • Poor solubility : Insoluble in water due to hydrophobic aromatic and isoxazole groups .
  • Preferred solvents : Oxygenated solvents like DMSO, DMF, or methanol. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this carboxylic acid derivative?

  • Activation : Use carbodiimides (e.g., EDC) with DMAP to form active esters for amide bond formation with amines or amino acids .
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Yield improvement : Optimize stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (24–72 hours under argon) .

Q. What are the biological targets or applications of this compound?

  • Antibacterial intermediates : Used in synthesizing β-lactam antibiotics via amide coupling with 6-aminopenicillanic acid .
  • Anticancer research : Fluorinated analogs (e.g., 3-(2-chloro-6-fluorophenyl) derivatives) show activity in tumor suppression assays .
  • Enzyme inhibition : The isoxazole-carboxylic acid scaffold may target COX-2 or kinases; validate via enzymatic assays (e.g., fluorescence polarization) .

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Purity factors : Variations in MP (138–140°C vs. 168–170°C) may arise from residual solvents or polymorphs. Purify via recrystallization (ethanol/water) .
  • Analytical validation : Cross-reference with high-purity standards (e.g., USP Reference Standards) and use DSC for precise thermal analysis .

Q. What strategies improve the stability of this compound during storage?

  • Storage conditions : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .
  • Light sensitivity : Protect from UV exposure using amber glass vials .

Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound?

  • Substituent variation : Synthesize analogs with halogens (F, Br), alkyl groups, or nitro substitutions at the phenyl or isoxazole positions .
  • Bioassay integration : Test analogs in cytotoxicity (MTT assay) or antimicrobial (MIC determination) models to correlate substituents with activity .

Methodological Notes

  • Synthesis scale-up : For gram-scale production, replace thionyl chloride with safer alternatives like oxalyl chloride .
  • Analytical cross-checks : Combine HPLC with 1H^1H-NMR to confirm both purity and structural integrity .
  • Contradictory data resolution : Always compare results against peer-reviewed patents or pharmacopeial standards (e.g., USP) .

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